molecular formula C14H10ClFN2S B7842940 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine

4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B7842940
M. Wt: 292.8 g/mol
InChI Key: CPQCFGUVQVCQEK-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine is a complex organic compound characterized by its unique molecular structure This compound belongs to the thieno[2,3-d]pyrimidine class, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with chloro and fluoro-substituted phenyl groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity patterns.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The reactions of 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable candidate for the development of new drugs, materials, and chemical reagents.

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

  • Industry: Its chemical properties can be harnessed for the development of new materials, catalysts, and chemical reagents.

Mechanism of Action

The mechanism by which 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. Understanding the precise mechanism of action requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4-Chloro-5-(3-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine

  • 4-Chloro-5-(2-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine

  • 4-Bromo-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine

Uniqueness: 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The positioning of the fluorine atom at the para position on the phenyl ring is particularly significant, as it can affect the compound's electronic properties and interactions with biological targets.

Properties

IUPAC Name

4-chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2S/c1-7-11(9-3-5-10(16)6-4-9)12-13(15)17-8(2)18-14(12)19-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQCFGUVQVCQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=C(N=C2Cl)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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